![molecular formula C22H21ClN2O4S B248342 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B248342.png)
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a naphthyloxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and etherification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-[(4-chlorophenyl)sulfonyl]piperazine: Known for its use in organic synthesis and pharmaceutical research.
1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene: Another compound with sulfonyl and phenoxy groups, used in various chemical applications. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, making each one unique in its applications and reactivity.
Properties
Molecular Formula |
C22H21ClN2O4S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C22H21ClN2O4S/c23-19-6-9-21(10-7-19)30(27,28)25-13-11-24(12-14-25)22(26)16-29-20-8-5-17-3-1-2-4-18(17)15-20/h1-10,15H,11-14,16H2 |
InChI Key |
RTVKRNIIEHSHCF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B248259.png)
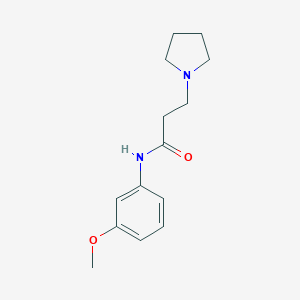
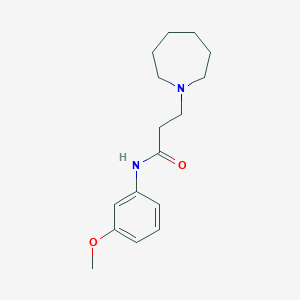
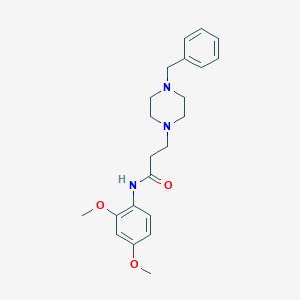
![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

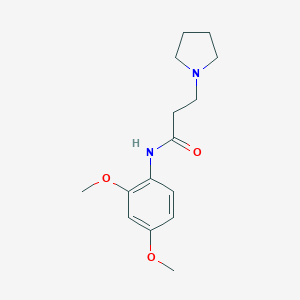
![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)
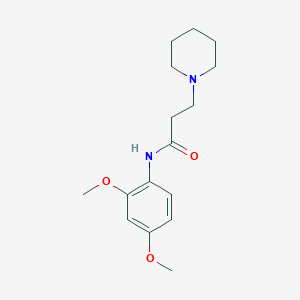
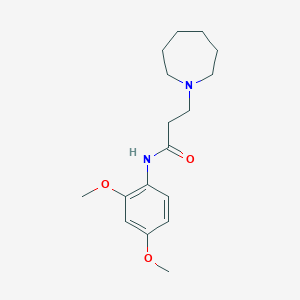
![N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248277.png)
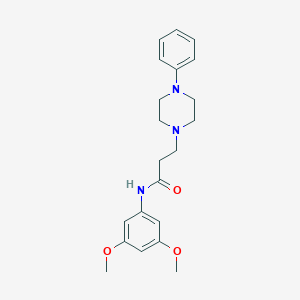
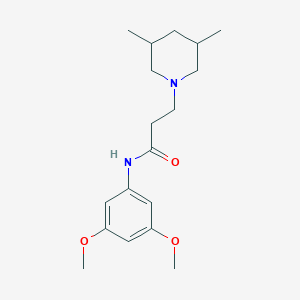
![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)
